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Compound of Interest

Compound Name: 2,5-Anhydromannose

cat. No.: B015759

An In-Depth Technical Guide to 2,5-Anhydromannose: Structure, Synthesis, and Applications

Introduction

2,5-Anhydromannose, also known by the synonym Chitose, is a fascinating and synthetically
valuable monosaccharide derivative.[1][2][3] Its structure is characterized by a stable five-
membered tetrahydrofuran ring and, most notably, a reactive aldehyde group. This unique
combination of features makes it a cornerstone in the chemical modification of biopolymers,
particularly chitosan. The most common and efficient method for its generation is through the
nitrous acid-mediated depolymerization of chitosan, which selectively installs a 2,5-
anhydromannose unit at the reducing end of the resulting chitooligosaccharide fragments.[4]
[5][6][7] This terminal aldehyde serves as a versatile chemical handle, enabling the conjugation
of various molecules and the synthesis of advanced biomaterials and potential therapeutic
agents. This guide provides a comprehensive technical overview of the chemical structure,
synthesis, characterization, and pivotal applications of 2,5-Anhydromannose for researchers
and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical Structure and Physicochemical
Properties

The defining feature of 2,5-Anhydromannose is its furanose-like structure, an oxolane ring,
which distinguishes it from the more common pyranose form of hexoses.[6][8] This structural
arrangement, coupled with its specific stereochemistry and functional groups, dictates its
chemical reactivity and utility.
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Molecular and Structural Formula

The IUPAC name for 2,5-Anhydromannose is (2S,3S,4S,5R)-3,4-dihydroxy-5-
(hydroxymethyl)oxolane-2-carbaldehyde.[3][8] Its core consists of a five-membered
tetrahydrofuran ring with key functional groups positioned with specific stereochemistry: an
aldehyde at the C2 position, hydroxyl groups at C3 and C4, and a hydroxymethyl group at C5.

[6]18]

In aqueous solutions, the aldehyde group at the C2 position can exist in equilibrium with its
hydrated gem-diol form, a crucial consideration for its reaction kinetics and mechanisms.[5][9] It
is also described as existing as a mixture of acetal and aldehyde forms.[1][2][10]

Caption: 2D structure of 2,5-Anhydromannose and its gem-diol equilibrium.

Physicochemical Data

The key properties of 2,5-Anhydromannose are summarized below, providing essential data
for experimental design and characterization.

Property Value Source

Molecular Formula CeH1005 [1112][8]

Molecular Weight 162.14 g/mol [11[2][8]

CAS Number 495-75-0 [1][2]18]
Pale yellow or Yellow to

Appearance _ [2][3]
Orange Solid

» Slightly soluble in water and
Solubility thanol [2]
methano

(2S,3S,4S,5R)-3,4-dihydroxy-
IUPAC Name 5-(hydroxymethyl)oxolane-2- [31[8]
carbaldehyde

Synthesis and Chemical Reactivity
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The primary and most widely adopted method for producing 2,5-Anhydromannose is not
through de novo synthesis but via the controlled degradation of a natural biopolymer. This
approach is efficient and provides the molecule as a terminal unit on oligosaccharide chains,
which is often the desired form for subsequent applications.

Synthesis via Nitrous Acid Depolymerization of Chitosan

The generation of 2,5-Anhydromannose-terminated chitooligosaccharides (COS) is reliably
achieved through the nitrous acid (HONO) depolymerization of chitosan.[4][5] Chitosan, a
linear polysaccharide of D-glucosamine and N-acetyl-D-glucosamine, undergoes chain
cleavage at the glucosamine residues upon reaction with HONO. This reaction results in the
formation of a 2,5-anhydro-D-mannofuranose unit at the newly formed reducing end.[4][5][6][7]

Causality of the Method: The choice of nitrous acid is critical. It specifically targets the primary
amino groups of the glucosamine units in chitosan, initiating a diazotization reaction that leads
to the formation of an unstable diazonium salt. This intermediate undergoes a ring contraction
and cleavage of the glycosidic bond, yielding the thermodynamically stable five-membered
anhydro-mannose ring structure. The reaction yield can be influenced by factors such as
temperature, with lower temperatures favoring the formation of 2,5-anhydromannose.[6]
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Caption: Workflow for synthesis of 2,5-Anhydromannose-terminated oligomers.

Experimental Protocol: Nitrous Acid Depolymerization

This protocol is a representative example based on methodologies described in the literature.

[4119]

» Dissolution: Dissolve chitosan (e.g., 20 mg/mL) in an aqueous solution of acetic acid (e.g.,
2.5% v/v) by stirring overnight at room temperature.

* Inert Atmosphere: Remove dissolved oxygen by bubbling the solution with nitrogen (N2) gas
for approximately 15 minutes.

¢ Cooling: Cool the solution to 4 °C in an ice bath.
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» Reagent Addition: Prepare a fresh solution of sodium nitrite (NaNO3, e.g., 20 mg/mL). Add
the NaNOz solution dropwise to the cooled chitosan solution in portions over several hours to
control the reaction rate.

» Reaction: Allow the reaction to proceed in the dark at 4 °C overnight with gentle agitation.

» Work-up and Purification: Centrifuge the reaction mixture to remove any insoluble, high
molecular weight chitosan. The supernatant, containing the water-soluble oligomers, can be
further purified by methods such as gel filtration chromatography (GFC) or dialysis to isolate
fractions with the desired degree of polymerization.[9]

o Characterization: Confirm the presence of the 2,5-anhydromannose terminus using NMR
spectroscopy.

Reactivity and Derivatization

The synthetic power of 2,5-Anhydromannose lies in the high reactivity of its aldehyde group,
which serves as a versatile anchor point for a wide range of chemical modifications.[5][9]

e Reductive Amination: It readily reacts with primary amines to form an intermediate imine
(Schiff base), which can be subsequently reduced by agents like sodium cyanoborohydride
(NaBHsCN) to form a stable secondary amine linkage.[4][5]

e Hydrazone and Oxime Formation: The aldehyde reacts efficiently with hydrazides and O-
hydroxylamines to form stable hydrazone and oxime linkages, respectively. These reactions
are often faster than those with other carbohydrates.[4][7][9][11]

o Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like
sodium chlorite, yielding chitooligosaccharide-2,5-anhydro-D-mannonic acid.[12] This
derivative offers new conjugation possibilities and improved stability.

e Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as
sodium borohydride (NaBHa) or a-picoline borane.[6][9] This is sometimes done to "cap" the
reactive end and prevent unwanted side reactions.

Spectroscopic and Structural Characterization
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Unambiguous identification of the 2,5-anhydromannose unit is crucial. A combination of
spectroscopic techniques provides a complete structural picture.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural
confirmation. In *H NMR spectra, the proton of the aldehyde or its hydrated gem-diol form
gives a characteristic signal, typically appearing as a doublet between 4.9 and 5.1 ppm in
D20.[6][9][12] The signals from the other protons on the furanose ring can be fully assigned
using two-dimensional NMR experiments (e.g., COSY, HSQC).[9][12] In 3C NMR, the
formation of a carboxylic acid derivative can be confirmed by the appearance of a new signal
around 175.0 ppm.[12]

e Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular
weight of the chitooligomer chains and their derivatives, verifying successful conjugation
reactions.[7][12]

o X-Ray Crystallography: While being the definitive method for determining three-dimensional
molecular structure, obtaining a single, high-quality crystal suitable for X-ray diffraction is
often the most challenging and rate-limiting step in a structural study.[13] For complex
molecules and oligomers, this can be particularly difficult. However, for novel derivatives, a
crystal structure provides invaluable, unambiguous proof of structure and conformation.[14]

Biological Significance and Key Applications

The utility of 2,5-Anhydromannose is not as a standalone therapeutic but as a critical
structural component that imparts functionality to chitooligosaccharides (COS), which
themselves possess a wide range of promising biological activities.

A Gateway to Functional Biomaterials

The ability to precisely modify the terminus of a COS chain via the 2,5-anhydromannose unit
is a powerful strategy for creating advanced biomaterials.[5][7] By attaching different functional
moieties, researchers can develop:

e Block Copolymers: Conjugating other polymer blocks (e.g., dextran) to create diblock
oligosaccharides with unique self-assembly properties.[9][11]
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» Surface Modification: Grafting COS onto surfaces like silicon wafers to impart
biocompatibility, antibacterial properties, and controlled wetting.[5]

o Drug Delivery Systems: Attaching targeting ligands or drugs to create sophisticated delivery
vehicles.

Role in Drug Development

COS have demonstrated a remarkable spectrum of potential therapeutic applications, including
antidiabetic, anti-obesity, antihypertensive, and antimicrobial activities.[6][7][15] The 2,5-
anhydromannose end-group is pivotal in this context for several reasons:

e Prodrug Design: It allows for the covalent attachment of drugs, which can be released under

specific physiological conditions.

o Enhanced Bioavailability: Modification of COS can improve its solubility and absorption

characteristics.

e Mannosidase Inhibition: While 2,5-Anhydromannose itself is not a prominent mannosidase
inhibitor, its structural similarity to mannose suggests that its derivatives could be designed
to target mannosidases. These enzymes are crucial in the N-linked glycosylation pathway of
proteins, and their inhibition is a strategy for therapeutic intervention in viral infections and
cancer.[16] The well-known mannosidase inhibitor 1-deoxymannojirimycin serves as a
template for such design efforts.[16]

o Synthesis of Novel Compounds: It serves as a precursor for synthesizing derivatives with
unique biological profiles, such as poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol,
which have been investigated as potential antiasthmatic compounds.[17]
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Caption: Central role of 2,5-Anhydromannose in modern biotechnology.

Conclusion and Future Outlook

2,5-Anhydromannose represents a powerful convergence of natural product chemistry and
modern polymer science. Its efficient generation from chitosan, an abundant and renewable
resource, combined with the versatile reactivity of its terminal aldehyde group, establishes it as
a key building block in biomedical and materials science research. While its direct biological
activity is limited, its role as a chemical linker is paramount. Future research will undoubtedly
continue to exploit this unique structure to develop next-generation drug delivery systems,
intelligent hydrogels, functionalized surfaces, and novel therapeutics that leverage the inherent
biological properties of chitooligosaccharides. The continued exploration of its derivatization
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chemistry will open new avenues for creating materials with unprecedented control over their
structure and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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